molecular formula C21H23Cl2N3O4S B2740077 N1-(4-chlorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898406-48-9

N1-(4-chlorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2740077
CAS RN: 898406-48-9
M. Wt: 484.39
InChI Key: LYPRAHVOBXUHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H23Cl2N3O4S and its molecular weight is 484.39. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. For example, research on compounds like L-735,524, a potent HIV-1 protease inhibitor, involves detailed pharmacokinetic analysis to determine how it is processed in the human body. These studies include identifying major metabolites in urine, understanding the role of specific enzymes in drug metabolism, and assessing the drug's bioavailability and elimination pathways (Balani et al., 1995).

Another example is Venetoclax, a B-cell lymphoma-2 (Bcl-2) inhibitor, whose metabolic fate was extensively characterized to correlate glucuronidation with its pharmacokinetics. Studies have shown that it is primarily cleared by hepatic metabolism, with significant insights into its unusual metabolites, highlighting the importance of understanding drug metabolism for optimizing therapeutic efficacy and safety (Liu et al., 2017).

Therapeutic Potential and Clinical Trials

Clinical trials and studies on the therapeutic potential of these compounds focus on evaluating their efficacy and safety in treating various conditions. For instance, MK-383, a selective non-peptide platelet glycoprotein-IIb/IIIa receptor antagonist, was studied for its potential in preventing occlusive thrombus formation, a key factor in cardiovascular diseases. These studies assess the drug's pharmacodynamics, such as its ability to inhibit platelet aggregation and extend bleeding time, providing valuable data for its clinical application (Barrett et al., 1994).

Additionally, the association between maternal serum concentration of DDE, a metabolite of DDT, and adverse reproductive outcomes like preterm birth highlights the environmental and public health implications of chemical exposure. Such research underscores the importance of monitoring and managing environmental contaminants to protect human health (Longnecker et al., 2001).

properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O4S/c22-15-4-8-17(9-5-15)25-21(28)20(27)24-13-12-18-3-1-2-14-26(18)31(29,30)19-10-6-16(23)7-11-19/h4-11,18H,1-3,12-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPRAHVOBXUHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.